molecular formula C16H10BrClO4S B3314107 6-bromo-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one CAS No. 950259-02-6

6-bromo-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B3314107
CAS No.: 950259-02-6
M. Wt: 413.7 g/mol
InChI Key: JSXXWEPQEUULEW-UHFFFAOYSA-N
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Description

6-bromo-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of bromine, chlorine, and a sulfonyl group attached to the chromenone core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Sulfonylation: The sulfonyl group can be introduced by reacting the brominated chromenone with a sulfonyl chloride derivative, such as 3-chloro-4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

    Cyclization: The final step involves cyclization to form the chromenone core, which can be achieved using a Lewis acid catalyst such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a sulfone derivative.

Scientific Research Applications

6-bromo-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The presence of the bromine, chlorine, and sulfonyl groups can influence its binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one
  • 6-bromo-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one
  • 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one

Uniqueness

The unique combination of bromine, chlorine, and a sulfonyl group in 6-bromo-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one imparts distinct chemical and physical properties that differentiate it from other similar compounds

Properties

IUPAC Name

6-bromo-3-(3-chloro-4-methylphenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClO4S/c1-9-2-4-12(8-13(9)18)23(20,21)15-7-10-6-11(17)3-5-14(10)22-16(15)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXXWEPQEUULEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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